19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a naturally occurring eicosanoid, a class of signaling molecules derived from the fatty acid arachidonic acid. [] It is generated through the enzymatic action of cytochrome P450 (CYP) enzymes, specifically those belonging to the CYP4A and CYP4F families. [, ] 19(R)-HETE plays a significant role in regulating vascular tone and renal function, acting as a mediator in various physiological and pathological processes. [, ]
19(R)-HETE is classified as a mid-chain hydroxyeicosatetraenoic acid. It is synthesized from arachidonic acid via enzymatic pathways involving cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of arachidonic acid at specific positions, leading to the formation of several regioisomers of hydroxyeicosatetraenoic acids. The specific action of these enzymes determines the stereochemistry and biological activity of the resulting compounds.
The synthesis of 19(R)-HETE occurs through the enzymatic action of cytochrome P450 enzymes. The key steps include:
Key parameters influencing this synthesis include enzyme concentration, temperature, and pH levels during the reaction.
The molecular structure of 19(R)-HETE can be described as follows:
19(R)-HETE participates in various chemical reactions that influence its biological activity:
The mechanism of action for 19(R)-HETE involves several pathways:
The applications of 19(R)-HETE span various fields:
Eicosanoids—oxygenated derivatives of arachidonic acid—serve as critical signaling molecules in cardiovascular and renal homeostasis. These bioactive lipids, synthesized via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, regulate vascular tone, sodium reabsorption, and inflammatory responses. In renal physiology, CYP450-derived eicosanoids modulate tubular transport and glomerular filtration. Dysregulation of these compounds contributes to hypertension, diabetic nephropathy, and acute renal failure. For example, angiotensin II-induced hypertension involves altered renal eicosanoid profiles, where vasoconstrictive metabolites (e.g., 20-hydroxyeicosatetraenoic acid) overwhelm vasodilatory counterparts [2] [9].
Table 1: Key Eicosanoid Pathways in Cardiovascular-Renal Systems
Pathway | Major Enzymes | Bioactive Metabolites | Physiological Roles |
---|---|---|---|
Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxane | Vasoconstriction, platelet aggregation |
Lipoxygenase | 5-LO, 12-LO, 15-LO | Leukotrienes, HETEs | Inflammation, vasoconstriction |
Cytochrome P450 | CYP2C, CYP2J, CYP4A | EETs, HETEs (e.g., 19-HETE, 20-HETE) | Vasodilation, sodium transport, hypertension regulation |
Arachidonic acid metabolism by CYP450 enzymes yields two primary classes: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). Subterminal HETEs (16–19-HETE) are generated via ω-1/ω-2 hydroxylation, predominantly by CYP2E1, CYP4A, and CYP4F isoforms. CYP2E1—induced by acetone, ethanol, or isoniazid—catalyzes the formation of 19-hydroxyeicosatetraenoic acid as its major arachidonic acid metabolite, accounting for 46% of total products in reconstituted systems. This enzyme exhibits distinct stereoselectivity: 19(S)-hydroxyeicosatetraenoic acid constitutes 70% of 19-hydroxyeicosatetraenoic acid, while 18(R)-hydroxyeicosatetraenoic acid is produced exclusively as the R-enantiomer [1] [4]. The kinetic parameters of CYP2E1 for arachidonic acid include a Vmax of 5 nmol/min/nmol and a Km of 62 μM, indicating efficient catalytic turnover [4].
19-hydroxyeicosatetraenoic acid enantiomers exhibit divergent biological activities due to chiral specificity at the C19 hydroxyl group:
Table 2: Functional Contrast of 19-hydroxyeicosatetraenoic acid Enantiomers
Property | 19(R)-hydroxyeicosatetraenoic acid | 19(S)-hydroxyeicosatetraenoic acid |
---|---|---|
Vascular Action | Antagonizes 20-hydroxyeicosatetraenoic acid-induced constriction; enhances NO bioavailability | Minimal vascular effects |
Renal Effect | Inhibits sodium transport | Stimulates Na+-K+-ATPase; promotes sodium reabsorption |
Cardiac Protection | Suppresses angiotensin II-induced hypertrophy (↓β/α-MHC, ↓BNP) | Limited cardioprotective activity |
Primary Source | CYP2E1 (30% of total 19-hydroxyeicosatetraenoic acid) | CYP2E1 (70% of total 19-hydroxyeicosatetraenoic acid) |
The conservation of subterminal HETE biosynthesis aligns with adaptive strategies in mammalian thermoregulation and reproduction. CYP2E1, an ancient enzyme inducible by dietary ketones and ethanol, suggests evolutionary pressure to maintain hydroxyeicosatetraenoic acid production during metabolic stress. Notably, 19-hydroxyeicosatetraenoic acid’s role in oxygen sensing intersects with the evolution of descended testes in Boreoeutherian mammals. The epididymis requires lower temperatures (∼7°C below core) to enhance oxygen solubility for sperm respiration. This hypothermic environment doubles oxygen availability, permitting denser sperm storage and improving fertility—a selective advantage driving testicular exteriorization [3] [6]. Subterminal HETEs like 19-hydroxyeicosatetraenoic acid may thus represent molecular adaptations to oxidative challenges imposed by endothermy, linking lipid metabolism to reproductive fitness.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1